molecular formula C10H15BBrNO3 B2354729 3-Morpholinophenylboronic acid hydrobromide CAS No. 2096329-71-2

3-Morpholinophenylboronic acid hydrobromide

Cat. No.: B2354729
CAS No.: 2096329-71-2
M. Wt: 287.95
InChI Key: BXKANEVQSXHKPC-UHFFFAOYSA-N
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Description

3-Morpholinophenylboronic acid hydrobromide: is a boronic acid derivative with the molecular formula C10H15BBrNO3. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its ability to inhibit the activity of certain enzymes and proteins, making it a promising candidate for drug development .

Mechanism of Action

Target of Action

3-Morpholinophenylboronic acid hydrobromide is a type of organoboron compound Organoboron compounds are generally used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In these reactions, the organoboron compound acts as a nucleophile, donating electrons to form a new bond with an electrophilic organic group .

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

In general, organoboron compounds used in suzuki-miyaura coupling reactions can influence a wide range of biochemical pathways by enabling the formation of complex organic structures .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of complex organic structures, which can have various molecular and cellular effects depending on the specific structures formed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by factors such as light, heat, and moisture.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Morpholinophenylboronic acid hydrobromide are not fully understood yet. It is known that boronic acid derivatives, like this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Boronic acid derivatives are generally known to interact with various cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. In the context of Suzuki–Miyaura coupling reactions, boronic acids participate in transmetalation, a process where a metal atom exchanges its ligands with other atoms or groups .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Boronic acids are known to participate in various biochemical reactions, including transmetalation in Suzuki–Miyaura coupling .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound is not known. The localization of boronic acids within cells can be influenced by various factors, including their chemical properties and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinophenylboronic acid hydrobromide typically involves the reaction of 3-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the boronic acid with morpholine, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinophenylboronic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Morpholinophenylboronic acid hydrobromide is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology: In biological research, this compound is used as a tool to study enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes makes it useful in biochemical assays and drug discovery .

Medicine: The compound’s potential therapeutic applications include the development of enzyme inhibitors for the treatment of diseases such as cancer and diabetes. Its ability to modulate enzyme activity makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role in facilitating carbon-carbon bond formation makes it valuable in the synthesis of various industrial chemicals .

Comparison with Similar Compounds

  • 3-(Morpholino)phenylboronic acid
  • 3-(Morpholino)phenylboronic acid hydrochloride

Comparison: 3-Morpholinophenylboronic acid hydrobromide is unique due to its hydrobromide salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

(3-morpholin-4-ylphenyl)boronic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKANEVQSXHKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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